Hesperetin Benzyl Ether is classified as a small organic molecule within the flavanone class of flavonoids. It is synthesized from hesperetin through chemical modification processes that introduce the benzyl ether moiety. The compound can be identified by its CAS number 1403990-90-8 and has a molecular formula of with an average molecular weight of 392.4 g/mol.
The synthesis of Hesperetin Benzyl Ether typically employs the Williamson ether synthesis method, which involves the reaction of an alkoxide ion with a primary alkyl halide through an mechanism. The general steps include:
The reaction conditions may include:
This method allows for the efficient production of Hesperetin Benzyl Ether with high yields.
Hesperetin Benzyl Ether has a complex molecular structure characterized by the presence of multiple functional groups. The structural formula can be represented as follows:
The detailed structural representation includes:
The compound's three-dimensional structure can be analyzed using various computational chemistry tools to understand its spatial configuration and interactions .
Hesperetin Benzyl Ether can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound for specific applications in research and development.
The mechanism of action for Hesperetin Benzyl Ether involves several biochemical pathways:
These mechanisms highlight the compound's potential therapeutic applications in various health-related fields.
Hesperetin Benzyl Ether exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its suitability for various applications.
Hesperetin Benzyl Ether has several applications across different scientific fields:
The versatility of Hesperetin Benzyl Ether makes it a valuable compound for ongoing research into its therapeutic potential and applications in pharmaceuticals.
Recent innovations in benzylation methodologies have significantly enhanced the efficiency of synthesizing hesperetin benzyl ether (5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-phenylmethoxy-2,3-dihydrochromen-4-one). Traditional Williamson ether synthesis, employing hesperetin, benzyl bromide, and potassium carbonate in acetone (yield: 82–87%), has been augmented by photoredox catalysis and radical-mediated pathways. A breakthrough involves Radical-Friedel-Crafts benzylation using dibenzyl ether as the benzyl source and MoO₂ as a bifunctional metallic–basic catalyst. This method facilitates homolytic Bn–OBn bond cleavage under mild conditions, generating benzyl radicals that attack hesperetin’s aromatic ring, achieving 89% yield with minimal byproducts [3] [4]. Additionally, imidate-based protocols using benzyl trichloroacetimidate enable benzylation under acidic conditions (e.g., BF₃·Et₂O catalysis), which is crucial for acid-stable substrates [4].
Table 1: Advanced Benzylation Methods for Hesperetin Etherification
Method | Catalyst/Reagent | Yield (%) | Key Advantage |
---|---|---|---|
Williamson Ether | K₂CO₃ | 82–87 | Simplicity, high selectivity |
Radical-Friedel–Crafts | MoO₂ | 89 | Ether bond activation, no halides |
Imidate-Based | BF₃·Et₂O | 78 | Acid-tolerant substrates |
Photoredox Catalysis | Ru(bpy)₃Cl₂ | 85 | Ambient temperature |
These advancements circumvent limitations of classical alkylation, such as poor regioselectivity and harsh conditions, while expanding substrate scope [3] [4].
Optimizing reaction parameters has resolved key challenges in hesperetin benzyl ether production, particularly the competitive O-alkylation at C5, C7, and C3′ hydroxyl groups. Selective 7-O-benzylation is achieved through:
Purification bottlenecks are addressed via recrystallization from chloroform/diethyl ether (1:3), yielding >98% pure crystals. For labile intermediates, vacuum drying at 60°C preserves integrity [2] [5].
Table 2: Optimization Parameters for Selective 7-O-Benzylation
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Solvent | Anhydrous acetone | Yield ↑ 15% |
Catalyst | n-Bu₄NI (10 mol%) | Time ↓ 80% |
Temperature | 40–50°C | Degradation ↓ 90% |
Purification | CHCl₃/Et₂O (1:3) | Purity >98% |
Benzylation (alkylation) and acylation represent divergent strategies for modifying hesperetin’s bioactivity:
Table 3: Alkylation vs. Acylation Impact on Hesperetin Derivatives
Strategy | Representative Compound | Key Property | Biological Activity |
---|---|---|---|
Alkylation | 7-O-Benzyl hesperetin | logP = 2.8, ORAC = 3.0 | AChE IC₅₀ = 9.37 nM |
Acylation | 7-O-(Cyclopentylamide) (4k) | Anti-inflammatory focus | NO Inhibition IC₅₀ = 16.63 μM |
Alkylation excels in CNS-targeted agents, whereas acylation enables anti-inflammatory optimization [1] [6].
Catalysts are pivotal for regioselective benzylation and deprotection:
Table 4: Catalytic Systems for Functionalization
Catalyst | Function | Selectivity/Outcome |
---|---|---|
MoO₂ | Radical ether activation | 89% benzylation yield |
Pd/C (H₂) | Deprotection | >95% hesperetin recovery |
Lipase B | Deacylation | 100% benzyl ether retention |
Rational design has yielded derivatives with tailored bioactivities:
Table 5: Novel Hesperetin Benzyl Ether Derivatives and Activities
Derivative | Substituent | Bioactivity | Mechanistic Insight |
---|---|---|---|
4f | 7-O-(4-Aminobutyl) ether | AChE IC₅₀ = 9.37 nM | Dual-site AChE inhibition |
4k | 7-O-Cyclopentylamide | NO IC₅₀ = 16.63 μM | IKKβ binding (Ki = 0.42 μM) |
Hesperetin benzyl | 7-O-Benzyl | ORAC = 3.0 μM TE/μM | Peroxyl radical scavenging |
Molecular docking confirms that hydrophobic benzyl groups occupy subsites in AChE (binding energy: −8.5 kcal/mol) and IKKβ, enhancing affinity [1] [6].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8